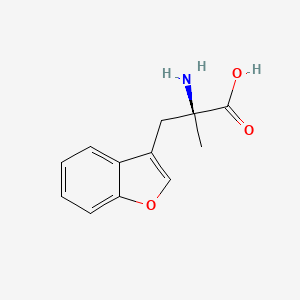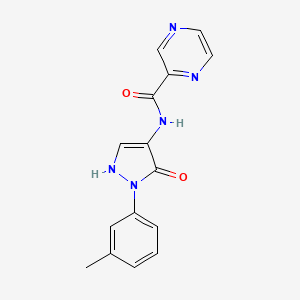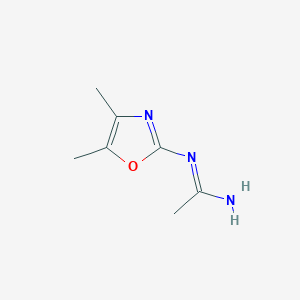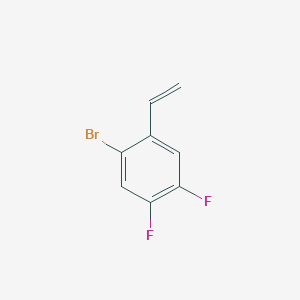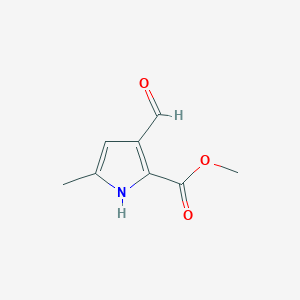
Methyl 3-formyl-5-methyl-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-formyl-5-methyl-1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a formyl group at the 3-position, a methyl group at the 5-position, and a carboxylate ester at the 2-position. It is used in various chemical syntheses and has applications in medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of Methyl 3-formyl-5-methyl-1H-pyrrole-2-carboxylate typically begins with commercially available pyrrole derivatives.
Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of a pyrrole derivative with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Esterification: The carboxylate ester can be formed through esterification reactions, often using methanol and a suitable acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The formyl group can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products
Oxidation: 3-formyl-5-methyl-1H-pyrrole-2-carboxylic acid.
Reduction: 3-hydroxymethyl-5-methyl-1H-pyrrole-2-carboxylate.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry
Methyl 3-formyl-5-methyl-1H-pyrrole-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of heterocyclic compounds and natural product analogs.
Biology
In biological research, this compound is used to study the structure-activity relationships of pyrrole derivatives. It is also employed in the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
The compound is investigated for its potential use in drug development. Pyrrole derivatives are known for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique structure allows for the creation of materials with specific properties.
Mécanisme D'action
The mechanism by which Methyl 3-formyl-5-methyl-1H-pyrrole-2-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-formyl-1H-pyrrole-2-carboxylate: Lacks the methyl group at the 5-position.
Methyl 3-formyl-1H-pyrrole-2-carboxylate: Lacks the methyl group at the 3-position.
Methyl 3-formyl-5-bromo-1H-pyrrole-2-carboxylate: Contains a bromine atom instead of a methyl group at the 5-position.
Uniqueness
Methyl 3-formyl-5-methyl-1H-pyrrole-2-carboxylate is unique due to the specific arrangement of its functional groups. The presence of both a formyl group and a methyl group on the pyrrole ring provides distinct reactivity and properties, making it valuable in various synthetic and research applications.
This detailed overview highlights the significance of this compound in different fields, showcasing its versatility and potential
Propriétés
Formule moléculaire |
C8H9NO3 |
|---|---|
Poids moléculaire |
167.16 g/mol |
Nom IUPAC |
methyl 3-formyl-5-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C8H9NO3/c1-5-3-6(4-10)7(9-5)8(11)12-2/h3-4,9H,1-2H3 |
Clé InChI |
KYCUDXWUJMXQCV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N1)C(=O)OC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-](/img/structure/B12867292.png)
![(2-Chlorobenzo[d]oxazol-5-yl)methanol](/img/structure/B12867301.png)
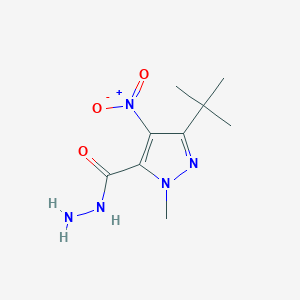

![6-chloro-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12867332.png)
![1-Benzyl-N-(5-(1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B12867334.png)
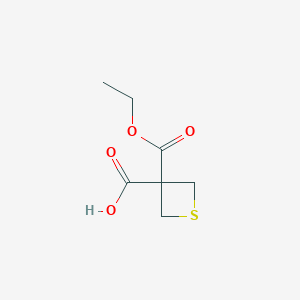
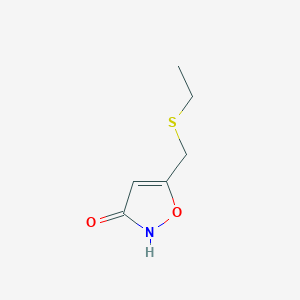
![Methyl 4'-(4-morpholinyl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12867351.png)
